N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide
Description
N-{2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound featuring a biphenyl carboxamide core linked to a 2-phenylindole moiety via a sulfanyl ethyl spacer. This structure combines hydrophobic aromatic systems (biphenyl and indole) with a thioether bridge, which may enhance metabolic stability and modulate receptor binding.
Properties
IUPAC Name |
4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2OS/c32-29(24-17-15-22(16-18-24)21-9-3-1-4-10-21)30-19-20-33-28-25-13-7-8-14-26(25)31-27(28)23-11-5-2-6-12-23/h1-18,31H,19-20H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZCQWPNYZJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the reaction of 2-phenyl-1H-indole-3-thiol with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with enzymes and proteins involved in viral replication, exhibiting antiviral activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Hydrophobic substituents (e.g., cyclooctyl, thiazole) enhance membrane permeability and target engagement.
- Electron-Withdrawing Groups : Fluorine or sulfamoyl groups (e.g., in and ) improve metabolic stability and enzyme affinity .
Indole-Containing Analogs
The target compound’s indole moiety is shared with several bioactive analogs:
Key Observations :
- Linker Flexibility : Ethyl or piperidinyl spacers between indole and biphenyl groups influence conformational flexibility and receptor interactions. Methylation of the amide nitrogen () may reduce polarity, enhancing CNS penetration .
- Fluorine Substitution : The fluoro-biphenyl analog in was synthesized via dicyclohexylcarbodiimide (DCC)-mediated coupling, suggesting a generalizable route for similar compounds .
Sulfur-Containing Derivatives
The sulfanyl ethyl bridge in the target compound distinguishes it from oxygen or methylene-linked analogs:
Key Observations :
- Sulfur vs. Oxygen : Sulfur’s larger atomic radius and polarizability may enhance binding to metal-containing enzymes (e.g., cytochrome P450) compared to oxygen .
- Synthetic Accessibility : Thioether linkages require controlled oxidation conditions, whereas ethers are more straightforward to synthesize .
Biological Activity
N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H24N2O S
- Molecular Weight : 364.51 g/mol
- LogP : 4.4374
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 2
- Polar Surface Area : 34.899 Ų
The biological activity of this compound can be attributed to its interactions with various biological targets:
- COX Inhibition : Like other indole derivatives, it may exhibit cyclooxygenase (COX) inhibition, potentially influencing inflammatory pathways. COX enzymes are critical in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain .
- Antioxidant Activity : The compound may also demonstrate antioxidant properties, which help in mitigating oxidative stress by neutralizing free radicals. This activity is particularly relevant in protecting against cellular damage and inflammation .
- Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This could be relevant for developing new therapeutic agents against resistant strains .
In Vitro Studies
In vitro evaluations have shown that compounds with similar structural motifs can effectively inhibit COX-2 while sparing COX-1, indicating a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like Meloxicam .
Case Studies
- Anti-inflammatory Activity : A study exploring the anti-inflammatory properties of similar indole-based compounds demonstrated significant reductions in inflammatory markers in cell cultures treated with these compounds .
- Anticancer Potential : Another case study highlighted the anticancer effects of related indole derivatives, showcasing their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
